molecular formula C12H19KNO4 B592070 potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate CAS No. 1441673-92-2

potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B592070
CAS No.: 1441673-92-2
M. Wt: 280.38 g/mol
InChI Key: OIXJIAROEBXHCQ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The “azaspiro” indicates the presence of a nitrogen atom in the spirocyclic structure . The “tert-butoxycarbonyl” group is a common protecting group in organic chemistry, often abbreviated as “Boc”, used to protect amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic structure and the presence of the tert-butoxycarbonyl group. The stereochemistry at the spirocyclic carbon would also be an important feature .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tert-butoxycarbonyl group, which could be removed under acidic conditions . The nitrogen atom in the spirocyclic structure could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Some general predictions can be made based on the functional groups present. For example, the presence of the tert-butoxycarbonyl group could increase the compound’s overall hydrophobicity .

Scientific Research Applications

  • Pharmacokinetics and Tolerance in Drug Development:

    • A study on DU-6859a, a compound sharing structural motifs with potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate, detailed its pharmacokinetics and tolerance in healthy volunteers. Such studies are crucial for understanding absorption, distribution, metabolism, and excretion of new drug candidates (Nakashima et al., 1995).
  • Neuroprotective Drug Development:

    • Research on Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a compound resembling the structural complexity of this compound, was investigated as a potential neuroprotective drug. The study involved radiolabeling and biodistribution, highlighting the importance of understanding the interaction of such compounds within biological systems (Yu et al., 2003).
  • Synthesis and Activity of Related Compounds:

    • The synthesis and anticonvulsant activity of a series of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones were studied, showing the relevance of this chemical scaffold in drug development. Such compounds were tested for activity using models like maximal electroshock and subcutaneous pentylenetetrazole screens (He et al., 2010).
  • Chemical Modifications and Biological Activity:

    • The synthesis and biological activity of 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals were explored. These compounds, structurally related to this compound, showed morphine-like analgesic activity, illustrating the potential pharmaceutical applications of such chemical frameworks (McKenzie et al., 1984).

Mechanism of Action

Target of Action

It’s known that the tert-butoxycarbonyl group finds large applications in synthetic organic chemistry .

Mode of Action

The compound’s mode of action involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group into organic compounds is a common procedure in synthetic organic chemistry, affecting a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been optimized, leading to the formation of a more rigid structure with unique properties . This optimization has resulted in a significant dose-dependent increase in globin switching .

Result of Action

The compound induces a significant dose-dependent increase in globin switching . This suggests that the compound could have potential applications in the management of conditions like β-thalassemia and sickle cell disease (SCD), where increased production of fetal hemoglobin (HbF) could be beneficial .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of flow microreactor systems has been found to enhance the efficiency and versatility of the process of introducing the tert-butoxycarbonyl group into organic compounds .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The exact safety and hazard information would depend on the specific properties of the compound .

Future Directions

Future research on this compound could involve exploring its reactivity under various conditions, investigating its potential uses in organic synthesis or materials science, or studying its physical and chemical properties in more detail .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate involves the protection of the amine group, followed by the formation of the spirocyclic ring, and then the deprotection of the amine group with the addition of potassium hydroxide.", "Starting Materials": [ "5-aminopentanoic acid", "tert-butyl chloroformate", "potassium hydroxide", "2,4-pentanedione", "ethanol" ], "Reaction": [ "Protection of the amine group by reacting 5-aminopentanoic acid with tert-butyl chloroformate in the presence of a base such as potassium hydroxide to obtain N-tert-butoxycarbonyl-5-aminopentanoic acid.", "Formation of the spirocyclic ring by reacting N-tert-butoxycarbonyl-5-aminopentanoic acid with 2,4-pentanedione in ethanol under reflux conditions to obtain potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate.", "Deprotection of the amine group by adding potassium hydroxide to the reaction mixture to obtain potassium (S)-5-aminospiro[2.4]heptane-6-carboxylate." ] }

CAS No.

1441673-92-2

Molecular Formula

C12H19KNO4

Molecular Weight

280.38 g/mol

IUPAC Name

potassium;(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/t8-;/m0./s1

InChI Key

OIXJIAROEBXHCQ-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)O.[K]

SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-].[K+]

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O.[K]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.